molecular formula C8H6N2O B1370485 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 728034-12-6

1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No. B1370485
CAS RN: 728034-12-6
M. Wt: 146.15 g/mol
InChI Key: IEPOMBHPYZJZNR-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde (4-PCA) is a heterocyclic aldehyde that belongs to the class of pyrrolopyridine compounds. It is a highly reactive compound and its unique structure makes it a useful reagent in the synthesis of organic compounds. 4-PCA has been used in a variety of scientific research applications, including drug design, material science, and biochemistry. Its biochemical and physiological effects have been studied in detail, and its advantages and limitations for laboratory experiments are well-documented.

Scientific Research Applications

Synthesis of Heterocycles

1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is utilized in the synthesis of various heterocyclic compounds. For instance, Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives were synthesized by oxidation of tosylhydrazones, which are derived from this compound, with lead tetraacetate. These derivatives were obtained in good yields, indicating the efficacy of the compound as a synthon in heterocyclic chemistry (El-Nabi, 2004).

Catalyst and Ligand in Magnetic Materials

The compound has been used as a ligand in the coordination of paramagnetic transition metal ions. This application was illustrated by the synthesis of a {Mn(III)25} barrel-like cluster using 1-methyl-1H-pyrrole-2-carbaldehyde oxime, exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Organic Synthesis and Molecular Design

This compound derivatives are pivotal intermediates in the synthesis of small molecule anticancer drugs. A rapid synthetic method for these compounds, including 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, was established, showcasing the compound's importance in medicinal chemistry (Wang et al., 2017).

Antimicrobial Material Synthesis

This compound derivatives, including 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, were synthesized and reacted with chitosan to form Schiff bases. These new compounds were screened for antimicrobial activity against various bacteria and fungi, demonstrating the compound's potential in developing antimicrobial materials (Hamed et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several biochemical pathways. The primary affected pathway is the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

Related compounds have been shown to have high total clearance and low oral bioavailability

Result of Action

The inhibition of FGFRs by this compound has several molecular and cellular effects. In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the methoxy group at the 3-position of the phenyl ring in a related compound decreased FGFR1 potency and cellular activity

Biochemical Analysis

Biochemical Properties

1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and migration . The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying degrees of potency . By binding to the ATP-binding site of these receptors, this compound prevents their activation and subsequent downstream signaling. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Cellular Effects

This compound has been observed to exert significant effects on various cell types and cellular processes. In cancer cells, the compound inhibits cell proliferation and induces apoptosis by targeting FGFRs . Additionally, it has been shown to inhibit the migration and invasion of cancer cells, further highlighting its potential as an anti-cancer agent . The compound also affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to reduced tumor growth and metastasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the ATP-binding site of FGFRs . By binding to this site, the compound prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, which is necessary for its activation . This inhibition disrupts downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound may also interact with other biomolecules, such as proteins and enzymes, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, allowing for prolonged inhibition of FGFRs and sustained anti-cancer effects . Degradation of the compound can lead to reduced efficacy and the need for repeated dosing to maintain its therapeutic effects . Long-term studies in vitro and in vivo have demonstrated that this compound can effectively inhibit tumor growth and metastasis over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFRs and reduces tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in additional therapeutic benefits but instead increases the risk of adverse effects . Therefore, careful dosage optimization is necessary to maximize the compound’s therapeutic potential while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy . The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and half-life, influencing its therapeutic effects . Additionally, this compound may alter metabolic flux and metabolite levels, further contributing to its anti-cancer properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its therapeutic efficacy . The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . Once inside the cells, this compound can localize to specific cellular compartments, where it exerts its effects on FGFRs and other biomolecules . The compound’s distribution within tissues can also influence its therapeutic effects, with higher concentrations in tumor tissues leading to more effective inhibition of tumor growth .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with FGFRs and other biomolecules . Targeting signals and post-translational modifications may influence the compound’s localization, affecting its ability to inhibit FGFRs and modulate downstream signaling pathways . By localizing to specific subcellular compartments, this compound can effectively exert its anti-cancer effects and reduce tumor growth .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-1-3-9-8-7(6)2-4-10-8/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPOMBHPYZJZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620882
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

728034-12-6
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of (200 mg, 1.4 mmol) of 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile in THF (7 mL) at −78° C. under nitrogen was added Dibal-H (1.0 M in toluene, 3.07 mL, 3.07 mmol). The reaction mixture was stirred at −78° C. for 1 hr, warmed to 55° C. and stirred for additional 2 hr. One additional equivalent of DIBAL-H (1.4 mL, 1.4 mmol) was added and the mixture stirred at 55° C. for 2 hr. The mixture was cooled to 5° C., acidified with 2 M HCl and stirred for 15 min. The mixture was then neutralized with saturated NaHCO3 (aq), extracted with CH2Cl2 (5×25 mL), washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give 1H-Pyrrolo[2,3-b]pyridine-4-carboxaldehyde (107 mg, 52%). MS (ES+): 146 [MH+]. 1H NMR (DMSO-d6, 400 MHz): δ 7.22 (d, 1H, J=3.6 Hz), 7.57 (d, 1H, J=4.8 Hz), 7.67 (d, 1H, J=2.4 Hz), 8.61 (d, 1H, J=5.2 Hz), 10.42 (s, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3.07 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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